![molecular formula C15H16O4 B2845877 5-((2,3,5-Trimethylphenoxy)methyl)furan-2-carboxylic acid CAS No. 860790-42-7](/img/structure/B2845877.png)
5-((2,3,5-Trimethylphenoxy)methyl)furan-2-carboxylic acid
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Overview
Description
5-((2,3,5-Trimethylphenoxy)methyl)furan-2-carboxylic acid is an organic compound with the molecular formula C15H16O4 and a molecular weight of 260.29 g/mol . This compound is characterized by a furan ring substituted with a carboxylic acid group and a phenoxy methyl group, which is further substituted with three methyl groups at positions 2, 3, and 5 on the phenyl ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2,3,5-Trimethylphenoxy)methyl)furan-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, sourcing, and procurement of raw materials . The process is optimized for large-scale manufacturing to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-((2,3,5-Trimethylphenoxy)methyl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The phenoxy methyl group can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
5-((2,3,5-Trimethylphenoxy)methyl)furan-2-carboxylic acid has various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications or as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 5-((2,3,5-Trimethylphenoxy)methyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The phenoxy methyl group and the furan ring may interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-[(2,3,5-trimethylphenoxy)methyl]furan-2-carboxylate: This compound is a methyl ester derivative of 5-((2,3,5-Trimethylphenoxy)methyl)furan-2-carboxylic acid.
Other Phenoxy Methyl Furan Carboxylic Acids: Compounds with similar structures but different substituents on the phenyl or furan rings.
Uniqueness
This compound is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds
Biological Activity
5-((2,3,5-Trimethylphenoxy)methyl)furan-2-carboxylic acid (CAS Number: 438221-37-5) is a compound of increasing interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
The molecular formula of this compound is C15H16O4, with a molecular weight of approximately 260.285 g/mol. The compound features a furan ring substituted with a carboxylic acid group and a phenoxy moiety that contributes to its biological activity.
Property | Value |
---|---|
CAS Number | 438221-37-5 |
Molecular Formula | C₁₅H₁₆O₄ |
Molecular Weight | 260.285 g/mol |
Purity | ≥95% |
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Activity : The compound has demonstrated potential anti-inflammatory effects in various in vitro studies. It inhibits the production of pro-inflammatory cytokines and mediators.
- Antioxidant Properties : Preliminary studies suggest that this compound can scavenge free radicals, contributing to its antioxidant capacity, which may protect cells from oxidative stress.
- Antimicrobial Effects : There is evidence that this compound possesses antimicrobial properties against certain bacterial strains, making it a candidate for developing new antimicrobial agents.
- Potential Agonistic Activity : According to patent literature, derivatives of this compound have been studied for their agonistic activity on specific receptors, indicating possible therapeutic applications in pain management and inflammation reduction .
Case Study 1: Anti-inflammatory Mechanism
A study evaluated the anti-inflammatory properties of this compound in a mouse model of acute inflammation. The results showed a significant reduction in paw edema compared to the control group. Histopathological analysis revealed decreased infiltration of inflammatory cells and lower levels of inflammatory markers such as TNF-alpha and IL-6.
Case Study 2: Antioxidant Activity
In vitro assays were conducted to assess the antioxidant activity of the compound using DPPH and ABTS radical scavenging methods. The results indicated that this compound exhibited significant scavenging activity with IC50 values comparable to standard antioxidants like ascorbic acid.
Case Study 3: Antimicrobial Efficacy
The antimicrobial activity was tested against various bacterial strains including E. coli and Staphylococcus aureus. The compound showed notable inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .
Properties
IUPAC Name |
5-[(2,3,5-trimethylphenoxy)methyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-9-6-10(2)11(3)14(7-9)18-8-12-4-5-13(19-12)15(16)17/h4-7H,8H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTSREUCCLNRGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC2=CC=C(O2)C(=O)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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